molecular formula C13H22N4 B2384631 [(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine CAS No. 1909294-68-3

[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine

Cat. No.: B2384631
CAS No.: 1909294-68-3
M. Wt: 234.347
InChI Key: CLQJJIMBCJTEAB-MFKMUULPSA-N
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Description

[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine is a chemical compound with the molecular formula C13H22N4 and a molecular weight of 234.347. This compound has gained prominence in recent years due to its various applications in scientific experiments.

Preparation Methods

The synthetic routes and reaction conditions for [(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine involve several steps. The preparation typically starts with the synthesis of the piperidine ring, followed by the introduction of the cyclopropyl and pyrazolyl groups. The final step involves the formation of the methanamine group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reactions with halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including its effects on various cellular processes. In medicine, it is investigated for its potential therapeutic applications, such as its role in drug discovery and development. In industry, it is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of [(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine can be compared with other similar compounds, such as other piperidine derivatives. These compounds share a similar piperidine ring structure but differ in the substituents attached to the ring. The uniqueness of this compound lies in its specific combination of cyclopropyl and pyrazolyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(2S,3R)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-16-12(6-7-15-16)13-10(9-14)3-2-8-17(13)11-4-5-11/h6-7,10-11,13H,2-5,8-9,14H2,1H3/t10-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQJJIMBCJTEAB-MFKMUULPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCCN2C3CC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@@H]2[C@H](CCCN2C3CC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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